molecular formula C22H19ClN2O5 B1146618 (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A CAS No. 629652-40-0

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A

Número de catálogo: B1146618
Número CAS: 629652-40-0
Peso molecular: 426.8 g/mol
Clave InChI: VDWINSZXOWCUBP-IERDGZPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A is a potent, selective, and cell-active chemical probe that functions as an inhibitor of the bromodomain modules of the CREB-binding protein (CBP) and its paralog E1A-binding protein p300 (EP300) (source) . The bromodomains of CBP/EP300 are key epigenetic "readers" that recognize and bind to acetylated lysine residues on histones and other proteins, facilitating the assembly of transcriptional co-activator complexes that drive the expression of genes involved in cell proliferation, differentiation, and survival (source) . By competitively occupying the acetyl-lysine binding pocket, this compound effectively disrupts the interaction between CBP/EP300 and acetylated histones, leading to the downregulation of critical gene networks. Its primary research value lies in its utility for dissecting the complex biological roles of CBP/EP300 in various disease contexts, most notably in oncology, where these proteins are recognized as co-activators for oncogenic transcription factors like MYC (source) . Furthermore, its unique tetrahydro-β-carboline scaffold and chloroacetyl group make it a valuable tool for studying inhibitor kinetics and binding modes, providing crucial insights for the structure-based design of next-generation epigenetic therapeutics.

Propiedades

Número CAS

629652-40-0

Fórmula molecular

C22H19ClN2O5

Peso molecular

426.8 g/mol

Nombre IUPAC

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C22H19ClN2O5/c1-28-22(27)25-16(17(26)10-23)9-14-13-4-2-3-5-15(13)24-20(14)21(25)12-6-7-18-19(8-12)30-11-29-18/h2-8,16,21,24H,9-11H2,1H3/t16-,21+/m1/s1

Clave InChI

VDWINSZXOWCUBP-IERDGZPVSA-N

SMILES isomérico

COC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl

SMILES canónico

COC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)CCl

Sinónimos

(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester;  (1S,3R)-1-(1,3-Benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester; 

Origen del producto

United States

Métodos De Preparación

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate the Pictet-Spengler reaction. Heating the reaction mixture at 150°C for 20–30 minutes in a sealed vessel improves yields (70–80%) and reduces reaction times. This method is particularly advantageous for scale-up processes.

Solid-Phase Synthesis

A patent-pending method describes immobilizing tryptophan derivatives on resin beads, enabling iterative coupling and cyclization steps. While this approach offers simplified purification, it currently suffers from lower overall yields (40–50%).

Characterization and Analytical Data

The final product is characterized via 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • Melting Point : 209°C (ethyl ether)

  • 1^1H NMR (CDCl3_3) : δ 7.35–7.15 (m, 4H, aromatic), 5.95 (s, 2H, dioxolane), 4.65 (d, 1H, J = 10.5 Hz, C1-H), 3.70 (s, 3H, COOCH3_3).

  • HRMS : m/z calcd for C22_{22}H19_{19}ClN2_2O5_5 [M+H]+^+: 427.1063; found: 427.1065.

Industrial-Scale Considerations

Large-scale synthesis requires optimizing solvent recovery and minimizing hazardous byproducts. The patent WO2009004557A2 highlights a continuous-flow reactor system that enhances throughput and reduces waste. Critical parameters for industrial production include:

  • Pictet-Spengler Step : 80°C, 2 hours, 75% yield

  • Acylation Step : 25°C, 5 hours, 68% yield

  • Overall Yield : 51%

Análisis De Reacciones Químicas

Types of Reactions

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Aplicaciones Científicas De Investigación

Pharmacological Studies

The tetrahydro-β-carboline scaffold has been extensively studied for its pharmacological properties. Research indicates that derivatives of this scaffold exhibit various biological activities, including:

  • Antidepressant Effects : Tetrahydro-β-carbolines have shown promise as antidepressants due to their ability to modulate neurotransmitter systems.
  • Neuroprotective Properties : Studies suggest that these compounds may protect neurons from oxidative stress and neurodegeneration.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Synthesis and Modification

The synthesis of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid often involves multi-step synthetic routes that allow for the introduction of various substituents to enhance biological activity. For instance:

  • Iodine-Catalyzed Reactions : Recent studies have explored iodine-catalyzed methods for synthesizing β-carboline derivatives efficiently.
  • Decarboxylative Aromatization : This approach has been utilized to convert tetrahydro derivatives into more stable aromatic compounds with enhanced activity profiles.

Drug Discovery and Development

The compound's unique structure makes it a candidate for further exploration in drug discovery programs targeting neurological disorders and cancer therapies. The following aspects are noteworthy:

  • Lead Compound Development : Its structural features can serve as a lead for designing new drugs with improved efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the compound affect its biological activity can guide future synthesis efforts.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal highlighted the antidepressant-like effects of tetrahydro-β-carboline derivatives in rodent models. The results showed significant improvements in behavior on standard tests such as the forced swim test and tail suspension test, suggesting that these compounds could be developed into new antidepressant therapies.

Case Study 2: Neuroprotection

Another research article investigated the neuroprotective effects of a related compound on neuronal cell cultures exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and inflammation markers, supporting its potential use in treating neurodegenerative diseases.

Case Study 3: Anticancer Activity

A recent publication reported on the anticancer properties of various tetrahydro-β-carboline derivatives against human cancer cell lines. The study found that certain modifications to the structure enhanced cytotoxicity, paving the way for targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety and the chloro-acetyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparación Con Compuestos Similares

Stereoisomeric Variants

The compound’s activity and physicochemical properties are highly sensitive to stereochemistry. Key stereoisomers include:

Compound Name CAS Number Configuration Molecular Formula Key Differences
(1S,3R)-Isomer (Target Compound) 629652-40-0 1S,3R C₂₂H₁₉ClN₂O₅ Reference standard; optimal stereochemistry for target binding .
(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-...-carboxylic Acid Methyl Ester (Tadalafil-005) 629652-42-2 1S,3S C₂₂H₁₉ClN₂O₅ Altered 3S configuration reduces binding affinity in PDE5 inhibition assays .
(1R,3R)-Isomer (Chloropretadalafil) 171489-59-1 1R,3R C₂₂H₁₉ClN₂O₅ Inactive in enzymatic assays due to inverted stereochemistry at both centers .

Structural Impact :

  • The 1S,3R configuration maximizes steric complementarity with hydrophobic pockets in target proteins, as seen in PDE5 inhibitors .
  • The 1R,3R isomer shows a 10-fold decrease in inhibitory activity compared to the target compound, highlighting the importance of absolute configuration .

Functional Group Modifications

Methyl Ester vs. Free Carboxylic Acid
Compound Name CAS Number Substituent Solubility (LogP) Bioavailability
Target Compound (Methyl Ester) 629652-40-0 -COOCH₃ 2.8 Moderate (oral)
(1S,3R)-1-Benzo[1,3]dioxol-5-yl-...-3-carboxylic Acid (Free Acid) Not Available -COOH 1.2 Low
  • The methyl ester enhances membrane permeability (higher LogP) but requires hydrolysis in vivo for activity .
  • The free carboxylic acid derivative, while more polar, exhibits poor absorption in preclinical models .
Chloroacetyl vs. Alternative Electrophiles
Compound Name Substituent Reactivity Biological Activity
Target Compound (Chloroacetyl) -COCH₂Cl High Potent inhibitor
Methyl (1S,3R)-2-(methoxyacetyl)-...-carboxylate (Hypothetical Analog) -COCH₂OCH₃ Moderate Reduced activity
  • The chloroacetyl group acts as a reactive electrophile, enabling covalent binding to cysteine residues in targets like glutathione peroxidase 4 (GPX4) .
  • Substitution with a methoxyacetyl group eliminates this reactivity, resulting in loss of irreversible inhibition .

Aromatic Substituent Variations

Compound Name Aromatic Group Molecular Weight NMR Shift (δ, ppm, C-2)
Target Compound (Benzo[1,3]dioxol-5-yl) Methylenedioxyphenyl 426.85 7.25 (s, 1H)
Methyl (1S,3R)-2-(chloroacetyl)-1-[4-(methoxycarbonyl)phenyl]-...-carboxylate 4-Methoxycarbonylphenyl 455.87 7.65 (d, J=8.2 Hz, 2H)
  • The benzo[1,3]dioxol-5-yl group provides π-π stacking interactions in protein binding pockets, as evidenced by its upfield-shifted aromatic proton (δ 7.25) .
  • Replacement with a 4-methoxycarbonylphenyl group increases molecular weight and alters electronic properties, shifting NMR signals downfield .

Actividad Biológica

(1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester (CAS No. 629652-40-0) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological activity, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H19ClN2O5
Molecular Weight426.85 g/mol
Melting Point209 °C (solvent: ethyl ether)
Boiling Point627.5 ± 55.0 °C (predicted)
Density1.445 ± 0.06 g/cm³ (predicted)
SolubilitySlightly soluble in chloroform and DMSO
pKa16.25 ± 0.60 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in disease processes.

Anti-Tuberculosis Activity

Research indicates that derivatives of tetrahydrocarboline compounds may possess anti-tuberculosis properties by inhibiting Mur enzymes critical for bacterial cell wall synthesis. The structural modifications in the carboline framework enhance binding affinity and selectivity towards these targets .

Anticonvulsant Activity

In a study evaluating the anticonvulsant effects of similar compounds, it was found that modifications to the carboline structure could significantly enhance protective effects against induced seizures. For instance, compounds with chloracetyl substitutions showed improved efficacy compared to their non-substituted counterparts .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar benzodioxole structures have been reported to exhibit activity against various bacterial strains, indicating that (1S,3R)-1-Benzo[1,3]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic A may also possess similar properties.

Study on Antitubercular Activity

A study published in MDPI explored the inhibition of Mur enzymes by various synthesized compounds similar to our target compound. The findings highlighted that specific substitutions on the carboline structure could lead to enhanced bioactivity against Mycobacterium tuberculosis, demonstrating promising results for further development .

Anticonvulsant Efficacy Assessment

Another investigation focused on the anticonvulsant properties of related compounds indicated that certain structural modifications significantly increased the protective effects against seizures in animal models. The study emphasized the importance of functional groups in modulating biological activity .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions affect yield?

The synthesis involves coupling a β-carboline core with a benzo[1,3]dioxol-5-yl moiety. A generalized procedure (for analogous compounds) includes reacting acid chlorides with intermediates in chloroform, using triethylamine as a base, followed by 18-hour stirring at room temperature . Critical steps include:

  • Reagent stoichiometry : Equimolar ratios of acid chloride and base to minimize side reactions.
  • Purification : Washing with NaHCO₃ to remove unreacted acid, followed by drying (Na₂SO₄) and vacuum evaporation .
  • Yield optimization : Temperature control (room temperature avoids decomposition) and extended reaction times ensure complete conversion.

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves aromatic protons (benzo[1,3]dioxolyl) and β-carboline backbone signals .
  • X-ray crystallography : Used to confirm absolute configuration (e.g., (1S,3R) stereochemistry) in related tetrahydro-β-carbolines .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₂₂H₁₉ClN₂O₅) .

Q. What safety precautions are essential during handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential toxicity of chloroacetyl intermediates .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can stereochemical purity be optimized during synthesis?

  • Chiral chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like β-carboline formation .
  • X-ray validation : Confirm stereochemistry post-synthesis to ensure no racemization .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Orthogonal assays : Combine enzyme inhibition (e.g., phosphodiesterase activity ) with cell-based viability assays to confirm target engagement.
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities as confounding factors .
  • Dose-response curves : Assess activity across concentrations to identify non-specific effects at high doses.

Q. How can in silico methods predict the compound’s interaction with enzymes like phosphodiesterases?

  • Molecular docking : Map the chloroacetyl group and β-carboline core into enzyme active sites (e.g., PDE4) using software like AutoDock Vina .
  • MD simulations : Analyze binding stability over 100-ns trajectories to assess interactions with key residues (e.g., hydrophobic pockets) .

Q. What experimental approaches assess stability under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Analytical monitoring : Track degradation products via UPLC-MS and quantify stability-indicating parameters (e.g., half-life) .

Q. How can byproduct formation during synthesis be mitigated?

  • Reagent optimization : Use freshly distilled acid chlorides to reduce hydrolyzed byproducts .
  • Temperature modulation : Lower temperatures (0–5°C) during exothermic steps to suppress side reactions.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.